Pyrindo-indolinone

Pyridoindolones are a class of naturally occurring compounds found in various plants and fungi, with diverse biological activities. These molecules feature a pyridine ring fused to an indole ring, contributing to their unique structural features. Pyridoindolones exhibit potential as bioactive agents due to their interactions with multiple targets involved in cellular processes such as cell growth, proliferation, and signaling pathways. Research on these compounds has shown promise in the development of new therapeutic approaches for treating diseases like cancer, inflammation, and neurodegenerative disorders. Their complex structure and functional diversity make them a subject of interest in natural product chemistry, synthetic organic chemistry, and medicinal chemistry.

These bioactive pyridoindolones often display affinity towards specific protein targets, which can lead to the modulation of intracellular signaling pathways. Due to their structural complexity, these compounds are not only valuable as leads for drug discovery but also serve as tools for investigating enzyme mechanisms and cellular processes. Their study contributes significantly to our understanding of natural products' roles in biological systems and their potential applications in pharmaceuticals.

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

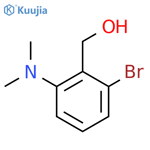

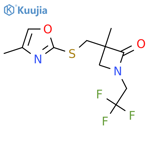

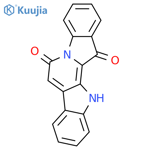

|

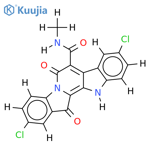

3H-Pyrido[4,3-b]indol-3-one,2,5-dihydro-1-methyl- | 74011-10-2 | C12H10N2O |

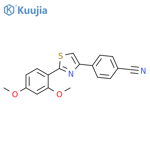

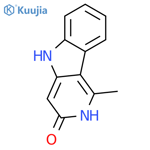

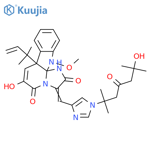

|

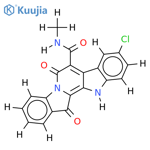

Chaetominine | 918659-56-0 | C22H18N4O4 |

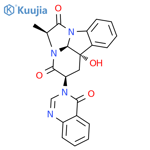

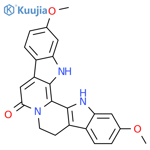

|

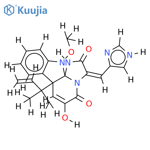

(3E,7aS)-7a-(1,1-dimethylprop-2-en-1-yl)-3-(1H-imidazol-5-ylmethylidene)-6,12-dimethoxy-7a,12-dihydro-1H,5H-imidazo[1',2':1,2]pyrido[2,3-b]indole-2,5(3H)-dione | 55623-37-5 | C24H25N5O4 |

|

xenocladoniamide B | 1431941-26-2 | C20H11Cl2N3O3 |

|

xenocladoniamide A | 1431941-25-1 | C20H12ClN3O3 |

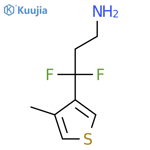

|

8,9-dehydroneoxaline | 76386-51-1 | C23H23N5O4 |

|

trigonostemine E | 1367322-82-4 | C21H15N3O2 |

|

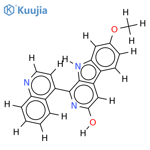

6H-Pyrido[1,2-a:3,4-b']diindole-6,13-dione | 1619918-28-3 | C18H10N2O2 |

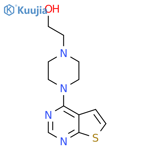

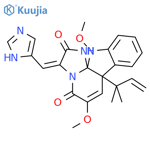

|

Meleagrin D; 4',5'-Dihydro, 5'-hydroxy | 1233239-73-0 | C32H39N5O6 |

|

Trifiline C | 1426908-18-0 | C23H19N3O3 |

Verwandte Literatur

-

Amanda Bongers,Berthorie Beauvoir,Nicholas Streja,Georg Northoff,Alison B. Flynn Chem. Educ. Res. Pract., 2020,21, 496-512

-

Po-Jung Huang Dalton Trans., 2020,49, 16970-16978

-

Monika Fischler,Alla Sologubenko,Joachim Mayer,Guido Clever,Glenn Burley,Johannes Gierlich,Thomas Carell,Ulrich Simon Chem. Commun., 2008, 169-171

-

Yanjun Zhu,Dan A. Smith,David E. Herbert,Sylvain Gatard,Oleg V. Ozerov Chem. Commun., 2012,48, 218-220

-

Michael G. Edwards,Rodolphe F. R. Jazzar,Belinda M. Paine,Duncan J. Shermer,Michael K. Whittlesey,Jonathan M. J. Williams,Dean D. Edney Chem. Commun., 2004, 90-91

Empfohlene Lieferanten

-

Tiancheng Chemical (Jiangsu) Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Wuhan ChemNorm Biotech Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hubei Changfu Chemical Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zouping Mingyuan Import and Export Trading Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Hangzhou Runyan Pharmaceutical Technology Co., LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte